Chromatographic Retention Time Differentiation: Impurity I vs. Sofosbuvir
Under validated RP-HPLC conditions using an Agilent Eclipse XDB-C18 column (4.6 × 250 mm, 5 μm) and an isocratic mobile phase of 0.1% trifluoroacetic acid in water:acetonitrile (50:50), Sofosbuvir impurity I exhibits a retention time (RT) of 5.704 min, while the parent drug Sofosbuvir has an RT of 3.674 min [1]. The method was validated according to ICH guidelines, demonstrating a relative standard deviation (RSD) for the impurity of 0.043, indicating high precision [1]. This baseline-resolved separation confirms the impurity's distinct chromatographic behavior, enabling its selective and accurate quantification in the presence of the API.
| Evidence Dimension | Chromatographic retention time (RP-HPLC) |
|---|---|
| Target Compound Data | 5.704 min |
| Comparator Or Baseline | Sofosbuvir (API): 3.674 min |
| Quantified Difference | Δ = 2.030 min (longer retention for impurity I) |
| Conditions | Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm; mobile phase: 0.1% TFA in water:acetonitrile (50:50); flow rate: 1.0 mL/min; UV detection at 260 nm |
Why This Matters
This quantifiable retention time difference is essential for developing a specific, accurate, and reproducible HPLC method for impurity quantification, directly impacting regulatory compliance and quality control of Sofosbuvir drug products.
- [1] Ganji, S., Dhulipala, S., & Nemala, A. R. (2021). Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form. Future Journal of Pharmaceutical Sciences, 7, 146. https://doi.org/10.1186/s43094-021-00285-5 View Source
